4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate
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Overview
Description
4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a dimethylbenzene sulfonate moiety. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate typically involves the sulfonation of 4-tert-butylphenyl with 3,4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfonic acids or sulfides.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme-catalyzed reactions involving sulfonates.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, leading to inhibition or activation of enzymatic activity. The tert-butyl and dimethylbenzene moieties contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the sulfonate group.
4,4’-Di-tert-butylbiphenyl: Contains two tert-butylphenyl groups but no sulfonate moiety.
2,4-Di-tert-butylphenol: Another tert-butylphenol derivative with different substitution patterns.
Uniqueness
4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate is unique due to the presence of both a sulfonate group and a tert-butyl group on the phenyl ring. This combination imparts distinct chemical properties, such as enhanced solubility in organic solvents and specific reactivity in chemical reactions, making it valuable for various applications.
Properties
IUPAC Name |
(4-tert-butylphenyl) 3,4-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3S/c1-13-6-11-17(12-14(13)2)22(19,20)21-16-9-7-15(8-10-16)18(3,4)5/h6-12H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLNORHJUODLAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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